5-Hydroxy-2-(hydroxymethyl)benzimidazole

CYP3A4 enzyme inhibition drug metabolism

5-Hydroxy-2-(hydroxymethyl)benzimidazole (≥98%) is a dual-functionalized building block for mIDH1 inhibitor development. Its unique 5-OH/2-CH2OH motif enhances solubility (1.42 mg/mL) and enables distinct H-bond interactions that mono-substituted analogs cannot achieve. Key applications: mIDH1-targeted anticancer agents (low-nM IC50), Pt(II) complexes overcoming cisplatin resistance (HEP-2 IC50: 12.5 µM), validated CYP3A4 metabolic probe (IC50: 690 nM), and antimicrobial Ag(I) complex synthesis. This scaffold is essential for lead optimization campaigns requiring balanced hydrophilicity and metal-coordination capability.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 886493-60-3
Cat. No. B3043554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-(hydroxymethyl)benzimidazole
CAS886493-60-3
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)NC(=N2)CO
InChIInChI=1S/C8H8N2O2/c11-4-8-9-6-2-1-5(12)3-7(6)10-8/h1-3,11-12H,4H2,(H,9,10)
InChIKeyABYKTANNAJZKCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-2-(hydroxymethyl)benzimidazole (CAS 886493-60-3) Procurement and Technical Specification Guide for Research Scientists


5-Hydroxy-2-(hydroxymethyl)benzimidazole (CAS 886493-60-3) is a heterocyclic organic compound belonging to the benzimidazole class, characterized by a fused benzene-imidazole bicyclic core with hydroxyl and hydroxymethyl substituents at the 5- and 2-positions, respectively . Its molecular formula is C8H8N2O2, with a molecular weight of 164.16 g/mol and a topological polar surface area (TPSA) of 69.14 Ų . As a research chemical and synthetic intermediate, it is primarily utilized in the development of pharmaceutical agents targeting oncology, metabolic disorders, and antimicrobial applications [1][2].

Critical Differentiators of 5-Hydroxy-2-(hydroxymethyl)benzimidazole in Benzimidazole-Based Research Applications


The substitution pattern of benzimidazole derivatives dictates their biological and physicochemical profiles, rendering generic inter-class substitution impractical [1]. The presence of both a 5-hydroxy and a 2-hydroxymethyl group in this compound uniquely modulates hydrogen-bonding capacity, electronic distribution, and steric accessibility compared to analogs bearing only one of these substituents (e.g., 2-hydroxymethylbenzimidazole or 5-hydroxybenzimidazole) [1]. This dual functionalization has been shown to confer enhanced solubility and distinct enzyme inhibition profiles, which are critical parameters in lead optimization campaigns for mIDH1 inhibitors and cytotoxic agents [2][3].

Quantitative Comparative Performance Data for 5-Hydroxy-2-(hydroxymethyl)benzimidazole Against Structural Analogs


5-Hydroxy-2-(hydroxymethyl)benzimidazole CYP3A4 Inhibition Potency vs. 2-Hydroxymethylbenzimidazole

The target compound exhibits a markedly lower IC50 for CYP3A4 inhibition (690 nM) compared to the structurally related 2-hydroxymethylbenzimidazole (no inhibition observed up to 10 µM), highlighting the critical role of the 5-hydroxy substituent in enhancing enzyme affinity [1][2]. This difference is attributed to an additional hydrogen-bonding interaction with the enzyme's active site [1].

CYP3A4 enzyme inhibition drug metabolism

Enhanced Cytotoxicity of Platinum(II) Complexes Bearing 5-Hydroxy-2-(hydroxymethyl)benzimidazole Ligands Against HEP-2 Cells

Platinum(II) complexes incorporating 5-hydroxy-2-(hydroxymethyl)benzimidazole as a ligand demonstrate a 1.8-fold increase in cytotoxicity (IC50 = 12.5 µM) against the HEP-2 laryngeal carcinoma cell line relative to complexes bearing the 2-hydroxymethylbenzimidazole ligand (IC50 = 22.5 µM) [1]. The enhanced activity is correlated with the 5-hydroxy group's contribution to increased cellular uptake and DNA adduct formation [1].

cytotoxicity platinum complexes anticancer

Improved Aqueous Solubility of 5-Hydroxy-2-(hydroxymethyl)benzimidazole vs. 5-Hydroxybenzimidazole

The introduction of a 2-hydroxymethyl group significantly improves aqueous solubility relative to 5-hydroxybenzimidazole. While 5-hydroxybenzimidazole exhibits a measured solubility of 0.38 mg/mL in water, the target compound demonstrates a solubility of 1.42 mg/mL, representing a 3.7-fold enhancement [1]. This improvement is attributed to the additional hydrogen-bonding capacity of the hydroxymethyl moiety [1].

solubility formulation physicochemical

High-Impact Research Applications Enabled by 5-Hydroxy-2-(hydroxymethyl)benzimidazole (CAS 886493-60-3)


Synthesis of Potent mIDH1 Inhibitors for Precision Oncology

The 5-hydroxy-2-(hydroxymethyl)benzimidazole core serves as a privileged scaffold in the development of mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors, as evidenced by its central role in patent EP3322694B1 [1]. Its dual hydrogen-bond donor/acceptor profile enables key interactions with the mIDH1 active site that are unattainable with mono-substituted analogs, directly translating to improved enzymatic inhibition (IC50 values in the low nanomolar range) and antiproliferative effects in IDH1-mutant glioma cell lines [1].

Development of Next-Generation Platinum Anticancer Complexes

The compound's demonstrated enhancement of platinum(II) complex cytotoxicity against HEP-2 cells (IC50 = 12.5 µM) positions it as a critical ligand for medicinal chemists aiming to overcome cisplatin resistance [2]. Procurement of this specific building block is essential for synthesizing complexes with optimized cellular uptake and DNA-targeting properties, as the 5-hydroxy substitution pattern is directly linked to improved potency compared to 2-hydroxymethylbenzimidazole-based ligands [2].

Preclinical Drug Metabolism and Pharmacokinetic (DMPK) Profiling

Given its moderate CYP3A4 inhibitory activity (IC50 = 690 nM), this compound is a valuable probe for assessing metabolic liabilities in early-stage drug discovery [3]. Unlike the inactive 2-hydroxymethylbenzimidazole analog, it can be employed as a tool compound to validate CYP3A4 inhibition assays or to explore structure-activity relationships aimed at modulating metabolic stability without resorting to more potent, promiscuous inhibitors [3].

Synthesis of Benzimidazole-Based Antimicrobial Agents

The enhanced aqueous solubility (1.42 mg/mL) and specific functional group array make this compound a preferred starting material for synthesizing antimicrobial silver(I) complexes with improved bioavailability [4]. The 5-hydroxy group facilitates coordination to metal centers while maintaining sufficient hydrophilicity for microbiological assays, a balance that is less favorable with more lipophilic benzimidazole derivatives [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxy-2-(hydroxymethyl)benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.